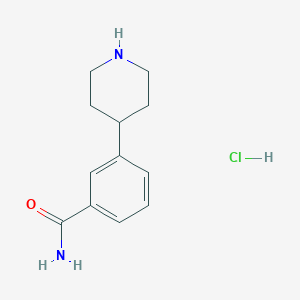

3-(Piperidin-4-yl)benzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Piperidin-4-yl)benzamide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 g/mol . It is a solid substance that is typically stored at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.

作用機序

Target of Action

The primary target of 3-(piperidin-4-yl)benzamide HCl is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

3-(piperidin-4-yl)benzamide HCl interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes at the molecular level, including the upregulation of downstream target gene p21 .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . The activation of HIF-1α promotes transcription and expression of target genes, accelerating glycolysis in tumor cells and upregulating a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, HIF-1α overexpression in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The result of the compound’s action is the promotion of tumor cell apoptosis . This is achieved through the upregulation of the expression of cleaved caspase-3 , a key executor of apoptosis, and the induction of the expression of the cell cycle inhibitory protein p21 .

Action Environment

The action of 3-(piperidin-4-yl)benzamide HCl is influenced by the hypoxic environment of tumor cells . Hypoxia, a common condition in solid tumors, can enhance the expression of HIF-1α, thereby influencing the compound’s efficacy

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)benzamide hydrochloride involves the reaction of 3-(Piperidin-4-yl)benzoic acid with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product . The process involves several steps, including the formation of the amide bond and subsequent purification steps to isolate the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized to maximize yield and minimize impurities, ensuring that the compound meets the required specifications for research and development purposes .

化学反応の分析

Types of Reactions

3-(Piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .

科学的研究の応用

3-(Piperidin-4-yl)benzamide hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities and interactions with various biomolecules.

Industry: It is used in the development of new materials and chemical processes.

類似化合物との比較

Similar Compounds

4-(Piperidin-3-yl)benzamide hydrochloride: This compound has a similar structure but differs in the position of the piperidine ring attachment.

N-(Piperidin-4-yl)benzamide derivatives: These compounds share the piperidine and benzamide moieties but may have different substituents or functional groups.

Uniqueness

3-(Piperidin-4-yl)benzamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner. Its ability to activate hypoxia-inducible factor 1 pathways sets it apart from other similar compounds, making it a valuable tool in scientific research .

生物活性

3-(Piperidin-4-yl)benzamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

The compound features a benzamide structure with a piperidine ring at the 3-position. Its molecular formula is C13H18N2O⋅HCl, with a molecular weight of approximately 291.76 g/mol. The hydrochloride form enhances its solubility, making it suitable for various biological applications.

Research indicates that this compound interacts with several neurotransmitter systems, primarily through:

- Dopamine Receptors : Preliminary studies suggest a binding affinity to dopamine D2 receptors, which are crucial for mood regulation and cognitive functions.

- Serotonin Receptors : Potential interaction with serotonin 5HT receptors indicates implications for treating mood disorders and anxiety.

These interactions suggest that the compound may exhibit analgesic and anxiolytic properties, similar to other compounds with structural similarities.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Analgesic Effects | Potential to alleviate pain through modulation of neurotransmitter systems. |

| Anxiolytic Effects | May reduce anxiety by influencing serotonin pathways. |

| Cognitive Enhancement | Possible role in enhancing cognitive functions via dopamine receptor modulation. |

Case Studies and Research Findings

- Neurological Disorders : A study investigated the effects of similar benzamide derivatives on animal models of depression and anxiety. Results indicated significant reductions in anxiety-like behaviors, suggesting that this compound could have therapeutic potential in treating these conditions.

- Pain Management : Another study explored the analgesic properties of compounds structurally related to this compound. The findings demonstrated effective pain relief comparable to established analgesics, reinforcing the compound's potential in pain management therapies.

Comparison with Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Ethyl-N-(3-pyridyl)benzamide | Benzamide with pyridine | Enhanced affinity for nicotinic receptors |

| N-Methyl-N-(4-pyridyl)benzamide | Benzamide with pyridine | Potential use in cognitive enhancement |

| 1-(4-Piperidinyl)-1-butanone | Ketone derivative | Exhibits analgesic properties |

This compound stands out due to its specific piperidine substitution pattern and potential neurological applications, differentiating it from others primarily focused on different receptor systems or therapeutic areas.

特性

IUPAC Name |

3-piperidin-4-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-12(15)11-3-1-2-10(8-11)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2,(H2,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGOHHQQTZGGJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。